molecular formula C13H17N5O B1428128 N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1281422-47-6

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No. B1428128
M. Wt: 259.31 g/mol
InChI Key: COMYOZGIGDJWNO-UHFFFAOYSA-N
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Description

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in the field of medicine.

Scientific Research Applications

Photophysics and Electroluminescence Application

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline and related compounds have been studied for their potential in photophysics and electroluminescence applications. A research paper demonstrates the synthesis and structure of similar compounds, emphasizing their utility in creating highly luminescent platinum complexes with applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Chemosensor Development

This chemical compound has also been explored for use in chemosensor development. A study detailed the synthesis of anthracene and pyrene derivatives integrated with similar aniline compounds, displaying high selectivity and sensitivity towards specific ions, which can be applied in living cell imaging (Shree et al., 2019).

Polymerisation Reactions

The compound has relevance in the field of polymer science as well. Research has shown its application in the structural and kinetic studies of polymerisation reactions, particularly in the formation of complexes with ZnII and CuII carboxylates that catalyze ring-opening polymerisation (Attandoh et al., 2014).

Thermal Decomposition Studies

Another area of application includes thermal decomposition studies. Aniline derivatives similar to N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline have been examined for their thermal stability and decomposition properties, which is critical in the development of materials with specific thermal requirements (Yılmaz et al., 2015).

Corrosion Inhibition

Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors. Such applications are significant in protecting metals and alloys from corrosive environments (Daoud et al., 2014).

Photo-functional Polymer Design

In the field of materials science, similar aniline compounds have been utilized in the design of photo-functional polymers. This involves the creation of polymers with specific light-responsive properties, which have wide-ranging applications in technology and materials science (Wu et al., 2019).

properties

IUPAC Name

N-(oxan-4-ylmethyl)-4-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-3-13(18-10-15-16-17-18)4-2-12(1)14-9-11-5-7-19-8-6-11/h1-4,10-11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYOZGIGDJWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-ylmethyl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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